

# Application Notes: Utilizing ENPP-1-IN-14 to Study and Inhibit Cancer Metastasis

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Compound of Interest		
Compound Name:	Enpp-1-IN-14	
Cat. No.:	B12409671	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane enzyme that has emerged as a critical regulator of anti-tumor immunity and a key driver of cancer progression and metastasis.[1][2] High expression of ENPP1 is correlated with poor prognosis and increased metastatic disease in various cancers, including breast, lung, and prostate cancer.[1][2][3] ENPP1's primary pro-tumorigenic function involves the hydrolysis of the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[1][4] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity, creating an immunologically "cold" tumor microenvironment that facilitates immune evasion and dissemination.[1][5][6]

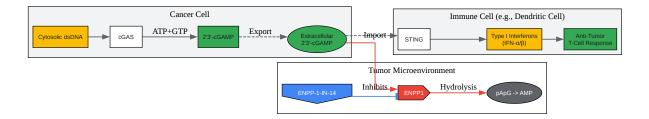
**ENPP-1-IN-14** is a potent and specific small-molecule inhibitor of ENPP1.[7][8] These application notes provide a comprehensive overview of how **ENPP-1-IN-14** can be utilized as a research tool to investigate the mechanisms of metastasis and to evaluate a promising therapeutic strategy for inhibiting it.

## Mechanism of Action: How ENPP1 Inhibition Counters Metastasis

ENPP1 promotes metastasis through several interconnected mechanisms. By inhibiting ENPP1, **ENPP-1-IN-14** reverses these effects.



• Reactivation of the cGAMP-STING Pathway: Chromosomally unstable tumor cells often leak DNA into the cytosol, which is detected by the enzyme cGAS, leading to the production of cGAMP.[6] While cGAMP can activate the STING pathway to trigger a robust anti-tumor Type I Interferon response, cancer cells evade this by exporting cGAMP, where it is degraded by ENPP1 on the cell surface.[4] ENPP-1-IN-14 blocks this degradation, increasing the local concentration of cGAMP, which can then be taken up by immune cells in the tumor microenvironment (TME) to activate STING signaling.[2][4] This turns a "cold," immune-suppressed tumor into a "hot," immune-infiltrated one, making it susceptible to immune-mediated clearance and preventing metastatic seeding.[1][5]

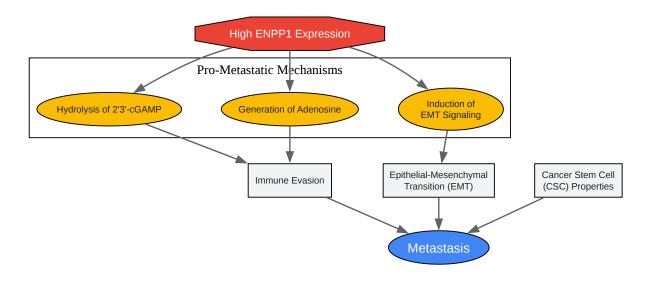


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Caption: ENPP1 inhibition restores STING signaling.

Modulation of the Adenosine Pathway and EMT: Beyond cGAMP, ENPP1 can hydrolyze ATP
to generate AMP, a precursor for the immunosuppressive molecule adenosine.[9] Adenosine
in the TME can promote cancer cell migration.[10] Furthermore, ENPP1 activity has been
linked to the induction of Epithelial-Mesenchymal Transition (EMT), a process where cancer
cells acquire migratory and invasive properties.[3] Inhibition of ENPP1 can therefore reduce
adenosine-mediated immunosuppression and reverse EMT phenotypes.[3]





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Caption: Multifaceted pro-metastatic roles of ENPP1.

## **Quantitative Data and In Vivo Efficacy**

The potency of **ENPP-1-IN-14** and other representative ENPP1 inhibitors has been characterized both biochemically and in cell-based assays. In vivo studies have demonstrated that ENPP1 inhibition leads to significant anti-tumor and anti-metastatic effects.

Table 1: Potency of Selected ENPP1 Inhibitors

Inhibitor	IC <sub>50</sub> Value	Assay Type	Reference(s)
ENPP-1-IN-14	32.38 nM	Recombinant Human ENPP1	[7][8][11]
Enpp-1-IN-20	0.09 nM	Cell-free	[12]
Enpp-1-IN-20	8.8 nM	Cell-based	[12]
AVA-NP-695	14 ± 2 nM	Enzymatic Assay	[3]



| STF-1623 | 1.4 nM | Native ENPP1 |[13] |

Table 2: Summary of Preclinical In Vivo Studies

Cancer Model	Approach	Key Findings	Reference(s)
Breast Cancer (4T1)	ENPP1 Knockout <i>l</i> Catalytic Inactivation	Slowed primary tumor growth; Abolished metastasis.	[1][6]
Breast Cancer (4T1)	ENPP1 inhibitor (AVA-NP-695)	Superior tumor growth inhibition; Reduced lung metastasis.	[3]
Colon Cancer (MC38, CT26)	ENPP1 inhibitor (STF-1623)	Slowed primary tumor growth; Synergized with anti-PD-L1.	[4]
Breast, Pancreatic, Colon, Brain Cancers	ENPP1 inhibitor (STF- 1623)	Suppressed tumor growth and metastases; Induced durable anti-tumor immunity.	[4][14]

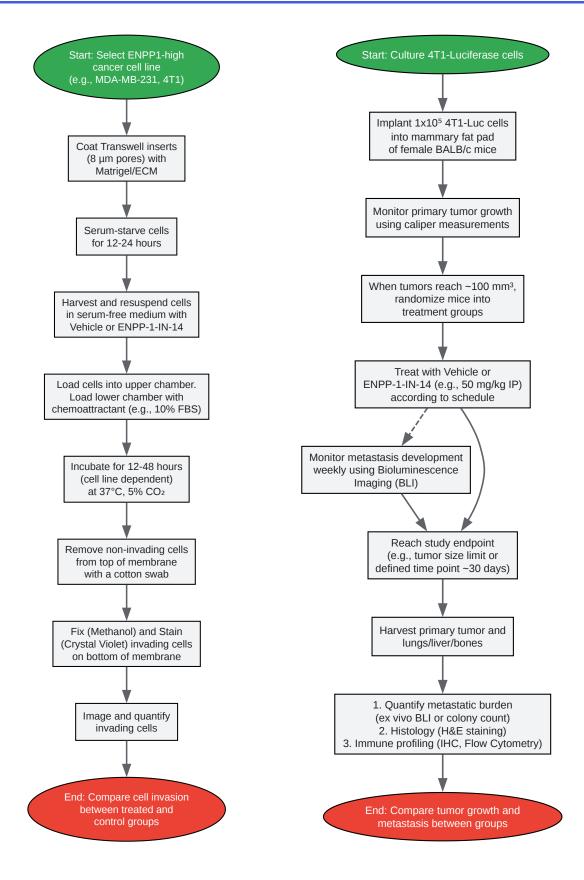
| Generic Tumor Model | **ENPP-1-IN-14** (50 mg/kg, IP, BID) | Significantly inhibited tumor growth. |[7] |

## **Experimental Protocols**

Here we provide detailed protocols for assessing the impact of **ENPP-1-IN-14** on cancer cell invasion in vitro and metastasis in vivo.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.





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